Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-oxo-1H-1,5-naphthyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-9(14)13-8-4-3-5-12-10(7)8/h3-6H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSBLACDJDIRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Heck reaction of substituted pyridines with acrylates, followed by cyclization . For instance, the reaction of 2-bromo-6-fluoropyridin-3-amine with methyl acrylate in the presence of palladium catalysts can yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Heck reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate has been explored for its potential therapeutic applications due to its biological activity. Key areas include:
Antimicrobial Activity: Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antibacterial agent.
Anticancer Properties: Research indicates that compounds containing naphthyridine structures can induce apoptosis in cancer cells. This compound has been tested in vitro against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce cell cycle arrest.
Biological Research
The compound serves as a valuable tool in biological research to explore various biochemical pathways. Its mechanism of action involves the inhibition of key enzymes such as DNA gyrase and topoisomerase II, which are critical for DNA replication and transcription. This inhibition can lead to significant therapeutic effects in bacterial infections and cancer treatment.
Industrial Applications
This compound is also utilized in industrial settings:
Synthesis of Pharmaceuticals: The compound is used as a building block for synthesizing more complex organic molecules in pharmaceutical research. Its unique structure allows for the development of new drugs with enhanced efficacy.
Material Science: In industry, it is explored for the development of new materials that may have applications in coatings and polymers due to its chemical stability and reactivity.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- In Vitro Antibacterial Study: A study evaluated the antibacterial efficacy of the compound against multiple strains of bacteria. Results showed significant inhibition at low concentrations, suggesting its potential use as an antimicrobial agent.
- Cancer Cell Line Testing: In another study involving human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), treatment with the compound resulted in reduced viability and induction of apoptosis through specific signaling pathways.
- Pharmacokinetic Profiling: Research on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for metal complexes, influencing various biochemical pathways . The compound’s ability to coordinate with metal ions makes it useful in the study of metalloproteins and enzyme catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of naphthyridine derivatives allows for tailored applications. Below is a detailed comparison of Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate with analogous compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Structure Variations :
- The 1,5-naphthyridine core (target compound) differs from 1,6- and 1,8-naphthyridine derivatives in nitrogen positioning, altering electronic density and hydrogen-bonding capabilities. For example, 1,8-naphthyridines exhibit stronger π-π stacking due to extended conjugation.
- Saturation levels impact reactivity: Decahydro-1,6-naphthyridine () is fully saturated, reducing aromaticity but increasing flexibility for conformational studies.
Substituent Effects :
- Electron-withdrawing groups (e.g., bromine at C7 in ) enhance electrophilic substitution resistance but facilitate nucleophilic attacks.
- Bulky groups (e.g., benzyl at N1 in ) sterically hinder interactions, influencing binding affinity in biological targets.
- Hydroxyl groups (e.g., at C4 in ) introduce hydrogen-bonding sites, critical for molecular recognition in drug design.
Synthetic Methodologies :
- The target compound is synthesized via cyclization and esterification, whereas decahydro-1,6-naphthyridine derivatives () require hydrogenation with Raney nickel (86% yield).
- Brominated derivatives (e.g., ) often involve halogenation under radical or electrophilic conditions.
Applications :
Biological Activity
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate is a nitrogen-containing heterocyclic compound belonging to the naphthyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an anticancer, antimicrobial, and anti-inflammatory agent.
Chemical Structure and Properties
This compound features a naphthyridine core that is substituted with an ethyl ester group. The molecular formula is with a molecular weight of approximately 219.23 g/mol. Its structure allows for interactions with various biological targets, making it a versatile compound in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It acts as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This interaction can modulate various signaling pathways, which is crucial for its pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.7 | Inhibition of proliferation |
The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.
Antimicrobial Activity
This compound has also shown promising antimicrobial effects against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The antimicrobial action is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages:
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 75 |
| IL-6 | 68 |
This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anticancer activity against various tumor cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Research highlighted in the Journal of Microbiology showed that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
- Anti-inflammatory Effects : A recent investigation demonstrated that this compound significantly reduced inflammation in animal models by modulating immune responses .
Q & A
Q. What are the established synthetic routes for Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate?
The synthesis typically involves cyclization and functionalization steps. For example:
- Cyclocondensation : Reacting aminopyridine derivatives with ethyl acetoacetate under acidic conditions to form the naphthyridine core .
- Halogenation : Chlorination at the 4-position using POCl₃ under reflux conditions (e.g., conversion of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate to its 4-chloro derivative) .
- Esterification : Introducing the ethyl ester group via reaction with ethanol in the presence of catalytic sulfuric acid .
Q. How is the molecular structure of this compound confirmed experimentally?
Q. What are the common reactivity patterns of the 1,5-naphthyridine core?
- Nucleophilic substitution : The 4-oxo group can be replaced with chlorine, methoxy, or amino groups using POCl₃, NaOMe, or NH₃, respectively .
- Ester hydrolysis : Saponification of the ethyl ester to the carboxylic acid using NaOH (2.5 M, reflux, 1–2 h) .
- Alkylation : Ethylation at the N1 position using ethyl iodide under basic conditions (e.g., KOH in ethanol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Handling twinning : Use SHELXL’s TWIN/BASF commands to refine twinned datasets, particularly for high-symmetry space groups .
- Disorder modeling : Apply PART and SUMP restraints in SHELXL to model disordered solvent molecules or substituents .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. What strategies optimize reaction yields for challenging substitutions (e.g., alkoxy groups)?
- Crown ethers : Use dibenzo-18-crown-6 to enhance nucleophilicity in methoxylation reactions (e.g., 7-chloro to 7-methoxy substitution) .
- Microwave-assisted synthesis : Reduce reaction times for cyclization steps (e.g., 30 min at 150°C vs. 12 h conventional heating) .
- Solvent selection : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates in SNAr reactions .
Q. How can computational methods aid in predicting biological interactions?
- Molecular docking : Use AutoDock Vina to model binding to target proteins (e.g., DNA gyrase for antimicrobial activity) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
- ADMET profiling : Predict pharmacokinetics (e.g., BBB penetration) using SwissADME or ADMETlab .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
